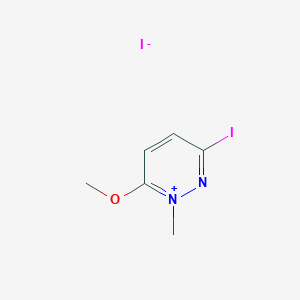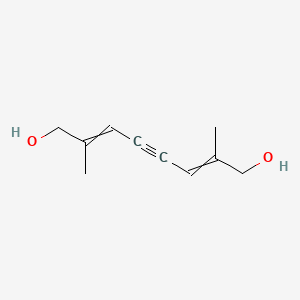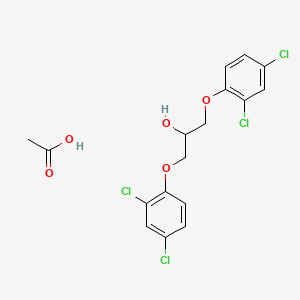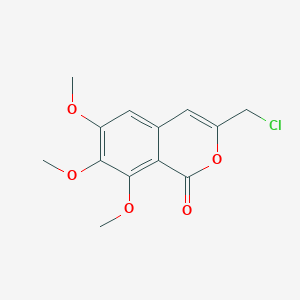
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is an organic compound with the molecular formula C₆H₈I₂N₂O It is a pyridazinium salt, characterized by the presence of iodine and methoxy groups on the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide typically involves the iodination of 6-methoxy-1-methylpyridazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridazine ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of compounds with altered oxidation states or new functional groups.
科学的研究の応用
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in exploring the compound’s potential as a therapeutic agent. Its chemical properties suggest it could be useful in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Iodo-6-methoxy-1-methylpyridazine
- 3-Iodo-6-methoxy-1-methylpyridinium iodide
- 3-Iodo-6-methoxy-1-methylpyridinium chloride
Uniqueness
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is unique due to the presence of both iodine and methoxy groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, making the compound valuable for specific applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various research and industrial contexts.
特性
CAS番号 |
62877-65-0 |
|---|---|
分子式 |
C6H8I2N2O |
分子量 |
377.95 g/mol |
IUPAC名 |
3-iodo-6-methoxy-1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C6H8IN2O.HI/c1-9-6(10-2)4-3-5(7)8-9;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChIキー |
OESZUSRFISOIAJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(C=CC(=N1)I)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)

![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)

